REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[CH2:11][CH2:12][CH3:13].Cl.N1C=CC=CC=1>O>[CH2:11]([C:4]1[C:5]([OH:9])=[CH:6][CH:7]=[CH:8][C:3]=1[OH:2])[CH2:12][CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)CCC
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 110° C.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted several times with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The EtOAc extract
|
Type
|
WASH
|
Details
|
was washed once with 2N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and solvent removal
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(C=CC=C1O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 133.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |